3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a tetrahydroisoquinoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the methoxyphenyl group, and attachment of the pyridinyl group. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl Group: This can be accomplished through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share structural similarities and have been studied for their antiproliferative activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are also of interest due to their biological activities.
Uniqueness
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and the tetrahydroisoquinoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H25N3O3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-(2-pyridin-4-ylethyl)-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O3/c1-28-23(18-7-9-19(31-2)10-8-18)22(20-5-3-4-6-21(20)25(28)30)24(29)27-16-13-17-11-14-26-15-12-17/h3-12,14-15,22-23H,13,16H2,1-2H3,(H,27,29) |
InChI Key |
SQHJPCUOZRXHPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=NC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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